

Leptosin J: A Technical Guide to its Discovery, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Leptosin J*

Cat. No.: B608525

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Disclaimer: This document is a comprehensive guide based on publicly available scientific literature. The full text of the primary research article detailing the discovery and isolation of **Leptosin J**, "Leptosins I and J, Cytotoxic Substances Produced by a Leptosphaeria Sp. Physico-chemical Properties and Structures" (Takahashi et al., 1994), was not accessible. Therefore, the experimental protocols and some quantitative data presented herein are based on the abstract of this publication and detailed methodologies reported for other Leptosins isolated from the same fungal strain by the same research group.

Executive Summary

Leptosin J is a cytotoxic secondary metabolite belonging to the epipolythiodioxopiperazine class of natural products. It was discovered and isolated from the mycelium of the marine fungus *Leptosphaeria* sp. strain OUPS-4, which was found attached to the marine alga *Sargassum tortile*.^[1] **Leptosin J**, along with its co-isolated analogue Leptosin I, has demonstrated significant cytotoxic activity against murine leukemia P388 cells.^[1] This technical guide provides a detailed overview of the discovery, isolation, physico-chemical properties, and biological activity of **Leptosin J**, intended for researchers, scientists, and drug development professionals.

Discovery and Source Organism

Leptosin J was isolated as part of a screening program for bioactive compounds from marine-derived microorganisms. The producing organism is a strain of the fungus *Leptosphaeria* sp. (OUPS-4), an epiphyte on the marine alga *Sargassum tortile*.^[1] The discovery of **Leptosin J**

and other related metabolites highlights the potential of marine fungi as a source of novel and potent bioactive compounds.

Experimental Protocols

The following experimental protocols are generalized based on the methodologies described for the isolation of Leptosins from *Leptosphaeria* sp. OUPS-4.

Fungal Cultivation and Fermentation

- Organism: *Leptosphaeria* sp. strain OUPS-4.
- Culture Medium: A liquid medium containing 2% glucose, 1% peptone, and 0.5% yeast extract in artificial seawater.
- Fermentation: The fungus is cultured in the specified medium at 27°C for a period of three weeks under static conditions.

Extraction of Leptosin J

- Initial Extraction: The fungal mycelium is harvested from the culture broth by filtration. The wet mycelium is then extracted with methanol (MeOH).
- Solvent Partitioning: The methanolic extract is concentrated under reduced pressure. The resulting aqueous residue is then partitioned with ethyl acetate (EtOAc) to separate compounds based on polarity. The cytotoxic activity is typically found in the ethyl acetate fraction.

Isolation and Purification

A multi-step chromatographic process is employed to isolate **Leptosin J** from the crude ethyl acetate extract.

- Sephadex LH-20 Column Chromatography: The crude extract is first subjected to column chromatography on Sephadex LH-20, eluting with a suitable solvent system (e.g., methanol or a mixture of chloroform and methanol) to achieve initial fractionation based on size exclusion and polarity.

- Silica Gel Column Chromatography: Fractions exhibiting cytotoxic activity are further purified by silica gel column chromatography using a gradient elution system of increasing polarity, typically with hexane, chloroform, and methanol mixtures.
- High-Performance Liquid Chromatography (HPLC): The final purification of **Leptosin J** is achieved by reversed-phase HPLC, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water.

Data Presentation

Physico-chemical Properties of Leptosin J

Property	Value	Reference
Molecular Formula	C31H34N2O8S4	[1]
Molecular Weight	706.88	Calculated
Appearance	Not Reported	
Optical Rotation	Not Reported	
UV λ_{max} (MeOH)	Not Reported	

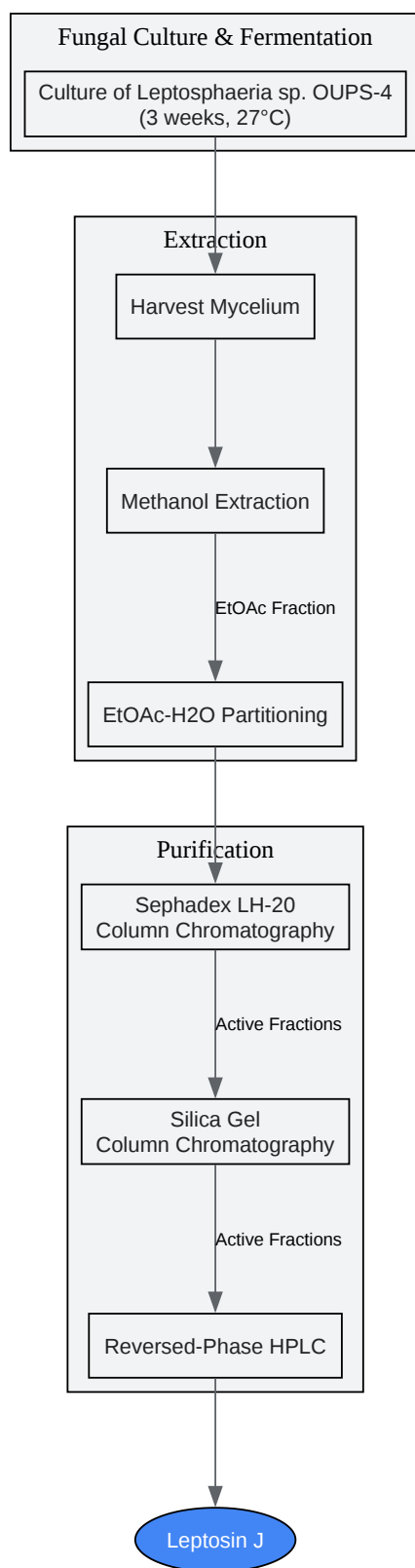
Cytotoxic Activity of Leptosin J

Compound	Cell Line	IC50 ($\mu\text{g/mL}$)	Reference
Leptosin J	P388 (murine leukemia)	Significant cytotoxicity reported	[1]

Note: The specific IC50 value for **Leptosin J** was not available in the abstract. The original publication reports "significant cytotoxic activity against cultured P388 cells." [1]

Mandatory Visualizations

Experimental Workflow for Isolation of Leptosin J

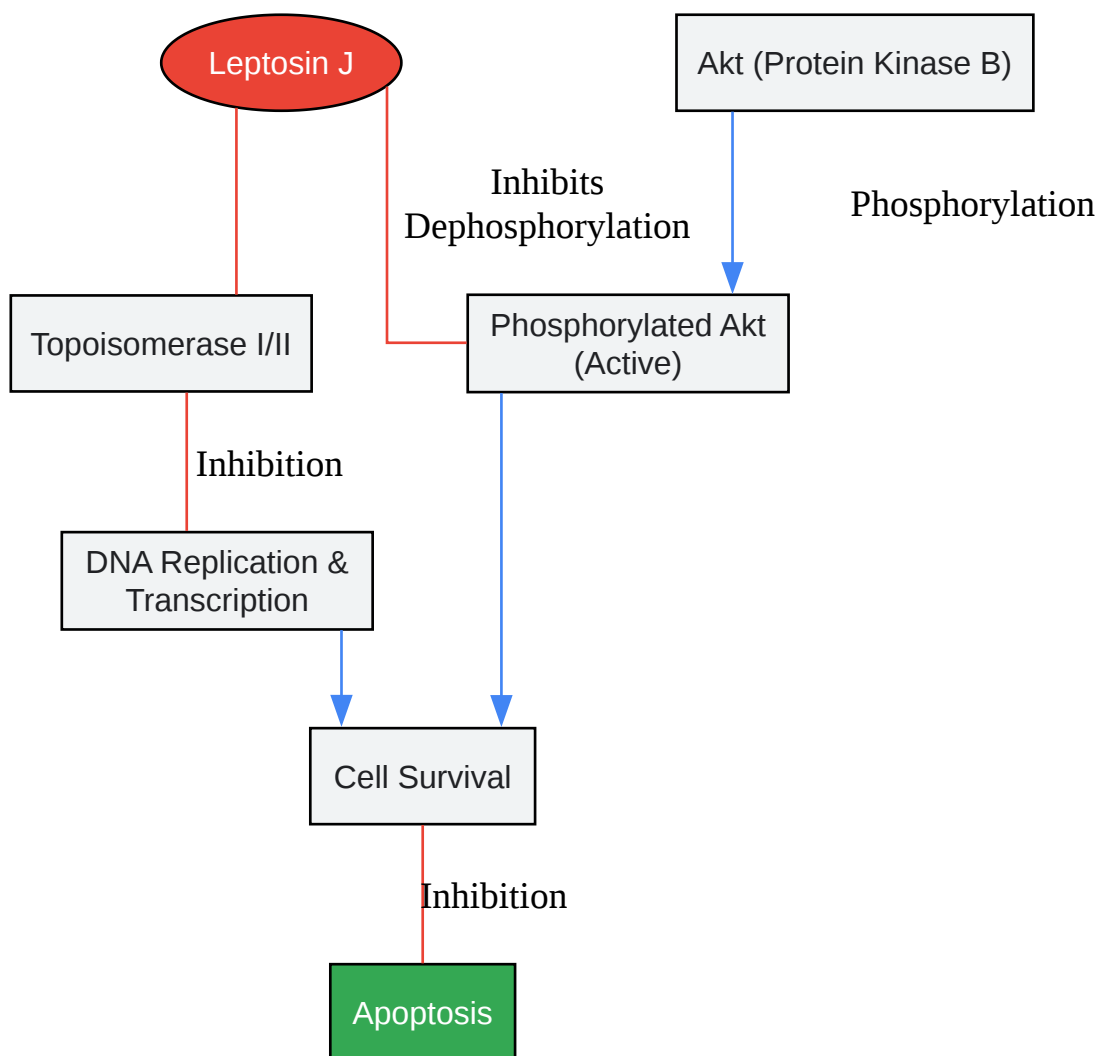


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Caption: Generalized workflow for the isolation of **Leptosin J**.

Proposed Cytotoxic Signaling Pathway of Leptosins

Note: This pathway is based on studies of Leptosins C and F, which are structurally related to **Leptosin J** and also exhibit cytotoxicity.



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References

- 1. Leptosins I and J, cytotoxic substances produced by a Leptosphaeria sp. Physico-chemical properties and structures - PubMed [pubmed.ncbi.nlm.nih.gov]
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